![molecular formula C19H20BrClN2 B12365539 Desloratadine-d4 (hydrobromide)](/img/structure/B12365539.png)
Desloratadine-d4 (hydrobromide)
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Overview
Description
Desloratadine-d4 (hydrobromide) is a deuterated form of desloratadine, a second-generation tricyclic antihistamine. It is an isotopically labeled compound where four hydrogen atoms are replaced by deuterium. Desloratadine is the active metabolite of loratadine and is known for its selective and peripheral H1-antagonist action, which makes it effective in treating allergic conditions without causing sedation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desloratadine-d4 (hydrobromide) involves the deuteration of desloratadine. One common method includes the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of desloratadine-d4 (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization and other separation techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Desloratadine-d4 (hydrobromide) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can be carried out using reducing agents to convert desloratadine-d4 into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acids are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of desloratadine-d4, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Pharmacokinetic Studies
Desloratadine-d4 is valuable in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking of drug metabolism and distribution in biological systems. The following aspects are typically investigated:
- Absorption and Distribution : Research has shown that desloratadine is well-absorbed when administered orally, with a peak plasma concentration typically reached within 3 hours. Studies using desloratadine-d4 can help elucidate the absorption characteristics and bioavailability of the drug compared to its non-deuterated counterpart .
- Metabolism : The metabolic pathways of desloratadine involve its conversion to 3-hydroxydesloratadine, which is also active. Using desloratadine-d4 enables researchers to differentiate between the parent compound and its metabolites through mass spectrometry techniques, providing insights into the metabolic fate of antihistamines .
- Elimination : The elimination half-life of desloratadine is approximately 27 hours. Desloratadine-d4 can be utilized to study the excretion patterns of the drug and its metabolites, enhancing understanding of its clearance from the body .
Clinical Research
Desloratadine-d4 is employed in clinical trials to evaluate the efficacy and safety profiles of desloratadine. Key findings from studies include:
- Symptom Relief in Allergic Conditions : Desloratadine has been shown to significantly alleviate symptoms associated with allergic rhinitis and chronic idiopathic urticaria. In a study involving 610 patients, desloratadine demonstrated a reduction in total nasal symptom scores compared to placebo, indicating its effectiveness as an antihistamine .
- Quality of Life Improvements : Clinical evaluations have reported that treatment with desloratadine leads to significant improvements in quality of life for patients suffering from allergies. Metrics such as sleep disturbances and daily activity interference showed marked improvement over treatment periods .
Safety Profile and Adverse Effects
Understanding the safety profile of desloratadine is crucial for clinical applications. Desloratadine-d4 aids in assessing:
- Adverse Reactions : Common side effects associated with desloratadine include fatigue, dry mouth, and headache. Notably, serious adverse reactions such as depression have been reported, prompting further investigation into the psychological effects of antihistamines . Desloratadine-d4 can help researchers track these adverse effects more accurately through controlled studies.
- Drug Interactions : Desloratadine may interact with other medications, affecting plasma concentrations. Research using desloratadine-d4 can elucidate these interactions by providing clearer data on how co-administered drugs influence its pharmacokinetics .
Case Studies
Several case studies highlight the applications of desloratadine and its deuterated form:
- Case Study 1 : A clinical trial demonstrated that desloratadine significantly improved symptoms in patients with moderate-to-severe seasonal allergic rhinitis compared to diphenhydramine, reinforcing its position as a preferred treatment option due to lower sedation rates .
- Case Study 2 : An observational study reported on patients experiencing adverse psychiatric effects while on desloratadine therapy. The use of desloratadine-d4 in subsequent investigations allowed for better understanding of these rare but serious side effects .
Mechanism of Action
Desloratadine-d4 (hydrobromide) exerts its effects by selectively binding to peripheral H1 receptors, blocking the action of histamine. This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, sneezing, and runny nose. The compound also inhibits the release of inflammatory mediators like leukotrienes and prostaglandins, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Loratadine: The parent compound of desloratadine, also a second-generation antihistamine.
Cetirizine: Another second-generation antihistamine with similar H1-antagonist properties.
Fexofenadine: Known for its non-sedative antihistamine effects.
Uniqueness
Desloratadine-d4 (hydrobromide) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C19H20BrClN2 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
13-chloro-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrobromide |
InChI |
InChI=1S/C19H19ClN2.BrH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;1H/i7D,8D,10D,11D; |
InChI Key |
PXFSAYPWJPUGHJ-QQROMIMUSA-N |
Isomeric SMILES |
[2H]C1C(NC(C(C1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)[2H])[2H])[2H].Br |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4.Br |
Origin of Product |
United States |
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